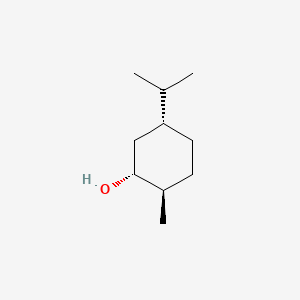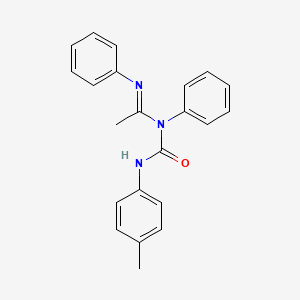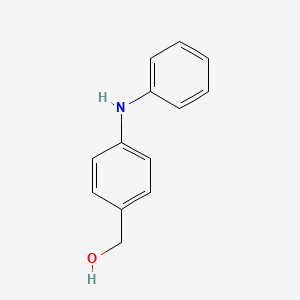![molecular formula C10H15BrO2 B13797953 Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- CAS No. 55956-34-8](/img/structure/B13797953.png)
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- is a complex organic compound characterized by its unique spiro structure. This compound features a bicyclo[2.2.2]octane core fused with a 1,3-dioxolane ring, and a bromine atom attached to the third position. The spiro configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- typically involves multi-step organic reactions. One common method includes the formation of the bicyclo[2.2.2]octane core followed by the introduction of the dioxolane ring through cyclization reactions. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bicyclo[2.2.2]octane core or the dioxolane ring.
Cyclization and Ring-Opening: The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to different structural derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying biological pathways.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- involves its interaction with molecular targets through its unique spiro structure. The bicyclo[2.2.2]octane core provides rigidity, while the dioxolane ring offers flexibility, allowing the compound to fit into specific binding sites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-one
- Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dithian]-3-ol
- Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene
Uniqueness
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- stands out due to its specific bromination, which imparts unique reactivity and potential for further functionalization. The combination of the bicyclo[2.2.2]octane core and the dioxolane ring provides a versatile scaffold for various chemical transformations and applications.
Properties
CAS No. |
55956-34-8 |
|---|---|
Molecular Formula |
C10H15BrO2 |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
3'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H15BrO2/c11-9-7-1-3-8(4-2-7)10(9)12-5-6-13-10/h7-9H,1-6H2 |
InChI Key |
NCBIEHUPIATGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C23OCCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)




![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)

![hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)


![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
